2-(4-{[4-(Quinoxalin-2-yl)benzyl]oxy}phenyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[4-(2-QUINOXALINYL)PHENOXY]METHYL}PHENYL)QUINOXALINE is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[4-(2-QUINOXALINYL)PHENOXY]METHYL}PHENYL)QUINOXALINE can be achieved through a multi-step process involving the formation of quinoxaline derivatives. One efficient method involves the use of aryne chemistry, where aryne intermediates are generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This method provides a mild and environmentally benign approach to synthesizing various quinoxaline derivatives with high yields and broad substrate scope .
Industrial Production Methods
Industrial production of 2-(4-{[4-(2-QUINOXALINYL)PHENOXY]METHYL}PHENYL)QUINOXALINE typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[4-(2-QUINOXALINYL)PHENOXY]METHYL}PHENYL)QUINOXALINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
2-(4-{[4-(2-QUINOXALINYL)PHENOXY]METHYL}PHENYL)QUINOXALINE has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(4-{[4-(2-QUINOXALINYL)PHENOXY]METHYL}PHENYL)QUINOXALINE involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells . It also exhibits antimicrobial activity by inhibiting the growth of bacteria and fungi through interference with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-{[4-(2-QUINOXALINYL)PHENYL]SULFANYL}PHENYL)QUINOXALINE: Similar structure but contains a sulfanyl group instead of a phenoxy group.
4-Phenoxyquinazoline: Contains a quinazoline core instead of a quinoxaline core.
2-Phenoxyquinoxaline: Similar structure but lacks the additional phenyl group.
Properties
Molecular Formula |
C29H20N4O |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[4-[(4-quinoxalin-2-ylphenoxy)methyl]phenyl]quinoxaline |
InChI |
InChI=1S/C29H20N4O/c1-3-7-26-24(5-1)30-17-28(32-26)21-11-9-20(10-12-21)19-34-23-15-13-22(14-16-23)29-18-31-25-6-2-4-8-27(25)33-29/h1-18H,19H2 |
InChI Key |
ZHGABYPSVSXAJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)COC4=CC=C(C=C4)C5=NC6=CC=CC=C6N=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.